molecular formula C13H15NO5 B7972380 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-

Cat. No.: B7972380
M. Wt: 265.26 g/mol
InChI Key: XKBWCZHRAGGSAH-POHAHGRESA-N
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Description

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- is an organic compound characterized by its unique structural features, including an acetylamino group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- typically involves the condensation of 3,4-dimethoxybenzaldehyde with acetylaminoacetic acid under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)-.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group or the dimethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme activities or as a ligand for receptor binding studies.

Medicine

In medicine, 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic processes.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3,4-dimethoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-acetamido-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-7H,1-3H3,(H,14,15)(H,16,17)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBWCZHRAGGSAH-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC)OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76313-28-5
Record name (2Z)-2-(Acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76313-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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